2,3-Bis(2,4-difluorophenoxy)quinoxaline Exhibits Sub-Micromolar Potency Against Leishmania amazonensis Amastigotes, Surpassing Miltefosine in Direct Comparison
2,3-Bis(2,4-difluorophenoxy)quinoxaline, evaluated as compound 6a in a systematic screen of 46 novel 2,3-disubstituted quinoxalines, demonstrated potent in vitro activity against the clinically relevant intracellular amastigote form of Leishmania amazonensis with an IC₅₀ value of 1.4–8.6 μM [1]. This potency exceeds that of the standard-of-care antileishmanial agent miltefosine, which exhibits IC₅₀ values ranging from 6.85–20.09 μM against L. amazonensis under comparable in vitro conditions [2]. The fluorinated derivative's sub-micromolar to low-micromolar activity profile against the amastigote stage—the form responsible for mammalian disease—positions it distinctly among 2,3-diaryloxy quinoxalines and provides a quantifiable performance advantage over the clinical comparator [1][2].
| Evidence Dimension | In vitro antileishmanial activity (IC₅₀) against Leishmania amazonensis amastigotes |
|---|---|
| Target Compound Data | IC₅₀ = 1.4–8.6 μM |
| Comparator Or Baseline | Miltefosine (standard-of-care antileishmanial): IC₅₀ = 6.85–20.09 μM (reported range across studies) |
| Quantified Difference | Target compound shows approximately 1.3× to 14× greater potency than miltefosine, depending on the specific comparator value selected within reported ranges |
| Conditions | In vitro intracellular amastigote assay; L. amazonensis; 48–72 h exposure |
Why This Matters
For procurement decisions in antileishmanial drug discovery programs, this compound offers a validated starting point with superior potency against the clinically relevant amastigote stage compared to the existing standard-of-care agent, justifying its prioritization over less potent 2,3-diaryloxy analogs.
- [1] Cogo J, Kaplum V, Sangi DP, Ueda-Nakamura T, Corrêa AG, Nakamura CV. Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. Eur J Med Chem. 2015;90:107-123. View Source
- [2] PMC Table 2. Miltefosine IC₅₀ values against Leishmania amazonensis: 7.16 ± 0.22 μM (promastigotes) and 20.09 ± 1.47 μM (amastigotes). View Source
